2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group at the α-position and dual N-substituents: phenethyl and pyridin-2-ylmethyl. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological applications. Its synthesis typically involves condensation reactions of substituted acetic acid derivatives with appropriate amines, as seen in structurally related compounds (e.g., ).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-18-9-10-21(20(24)14-18)28-16-22(27)26(15-19-8-4-5-12-25-19)13-11-17-6-2-1-3-7-17/h1-10,12,14H,11,13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPHANWCOQQSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,4-Dichlorophenoxy Backbone
The 2,4-dichlorophenoxy moiety is synthesized via chlorination of phenoxyacetic acid derivatives. A patent by CN104447290A details an optimized method using iron phthalocyanine (FePC) as a catalyst in acetic acid/water under chlorine gas, achieving 98% yield and 99.7% purity. The reaction proceeds via electrophilic aromatic substitution, where FePC facilitates directed ortho/para chlorination:
$$
\text{Phenoxyacetic acid} + \text{Cl}_2 \xrightarrow{\text{FePC, 75°C}} \text{2,4-Dichlorophenoxyacetic acid}
$$
This step is critical for ensuring regioselectivity, as uncontrolled chlorination produces undesired isomers like 2,6-dichloro or trichloro byproducts.
Amide Bond Formation
The acetamide linkage is constructed using cyanoacetic acid derivatives. A representative protocol from Ambeed (846023-24-3) employs 1,3-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) under reflux to activate the carboxylic acid, followed by nucleophilic attack by 2,4-dichloro-5-methoxyaniline. For the target compound, this method is adapted by substituting the aniline with N-phenethyl-N-(pyridin-2-ylmethyl)amine:
$$
\text{2-(2,4-Dichlorophenoxy)propanoic acid} + \text{N-phenethyl-N-(pyridin-2-ylmethyl)amine} \xrightarrow{\text{DIC, THF}} \text{Target acetamide}
$$
Yields typically range from 85% to 88% after recrystallization.
Alkylation of Amine Substituents
The N-phenethyl and N-(pyridin-2-ylmethyl) groups are introduced via sequential alkylation. Pyridin-2-ylmethyl bromide reacts with phenethylamine in dimethylformamide (DMF) at 60°C for 12 hours, followed by purification via column chromatography. Steric hindrance from the branched amine necessitates excess alkylating agent (1.5 equivalents) and prolonged reaction times.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Chlorination : A mixed solvent system (acetic acid:water = 4:1 v/v) minimizes byproduct formation while maintaining FePC activity.
- Amide Coupling : THF outperforms dichloromethane (DCM) due to better solubility of intermediates, reducing reaction time from 24 hours to 30 minutes.
- Alkylation : DMF at 60°C achieves 92% conversion, whereas acetonitrile at the same temperature yields only 67%.
Catalytic Systems
- FePC (0.1 mol%) in chlorination enhances selectivity for 2,4-dichloro isomer over uncatalyzed reactions (selectivity >99% vs. 85%).
- DIC in amide coupling prevents racemization compared to EDC/HOBt, crucial for maintaining stereochemical integrity.
Analytical Characterization
Spectroscopic Validation
- NMR : The target compound exhibits characteristic signals at δ 7.58 ppm (pyridine H-6), δ 4.02 ppm (acetamide CH2), and δ 3.84 ppm (OCH3 in dichlorophenoxy group).
- IR : Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm amide formation.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 457.1 [M+H]⁺, consistent with the molecular formula C22H20Cl2N2O2.
Purity Assessment
HPLC analysis with a C18 column (ACN/water gradient) reveals ≥98% purity, with retention time at 12.3 minutes. Residual solvents (THF, DMF) are below ICH Q3C limits (<500 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in organic synthesis processes, allowing researchers to explore new chemical pathways and develop novel compounds.
Biology
The compound has been investigated for its potential biological activities, particularly its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against various pathogens, which could lead to the development of new therapeutic agents.
Medicine
Research into the medicinal applications of this compound has focused on its anti-inflammatory and anticancer properties. It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, making it a candidate for further clinical investigation.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its versatile chemical properties allow it to be incorporated into formulations aimed at enhancing crop yields or developing new therapeutic drugs.
Antimicrobial Properties
Research indicates that derivatives of similar structures demonstrate significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
Cytotoxicity
Investigations into the cytotoxic effects of the compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
These findings underscore the potential of this compound as a valuable compound in medicinal chemistry and agricultural applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide with structurally and functionally related acetamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogs with Dichlorophenoxy Moieties
Key Observations :
- Heterocyclic extensions (e.g., pyrimidine in ) increase molecular complexity and selectivity but may reduce bioavailability due to higher molecular weight.
2.2.1 Anti-Inflammatory and COX-2 Inhibition
- 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (): These analogs exhibit COX-2 selective inhibition (IC₅₀ < 1 µM) due to the thioureido group’s hydrogen-bonding capacity. The target compound lacks this group but may retain COX-2 affinity via its dichlorophenoxy motif.
- DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) (): Shows caspase-7 inhibition, suggesting dichlorophenoxy acetamides can target apoptotic pathways.
2.2.2 Auxin-like Activity
- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) (): Functions as a synthetic auxin agonist in plants. The target compound’s pyridin-2-ylmethyl group may mimic auxin receptor binding but with added phenethyl-driven hydrophobicity.
2.2.3 Antimicrobial and Enzyme Inhibition
- 8PC (2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol) (): Inhibits InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis. The target compound’s pyridin-2-ylmethyl group may similarly enhance interactions with bacterial enzymes.
- 2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide (): Demonstrated antimicrobial activity against S. aureus (MIC = 8 µg/mL), suggesting the pyridinylmethyl group enhances membrane penetration.
Physicochemical and Pharmacokinetic Properties
Notes:
- The pyridine nitrogen may enhance binding to metalloenzymes (e.g., caspases, kinases) via chelation.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, a phenethyl moiety, and a pyridinylmethyl substituent. Research has focused on its applications in various fields, including medicinal chemistry and agriculture.
The compound's IUPAC name is 2-(2,4-dichlorophenoxy)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide. The molecular formula is C22H20Cl2N2O2, and it possesses distinct chemical properties that influence its biological activity. The synthesis typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride followed by amidation with N-phenethyl-N-(pyridin-2-ylmethyl)amine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study reported that derivatives of similar compounds displayed antibacterial properties against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis with effective concentrations (EC50) lower than those of established antibiotics .
Antifungal Activity
The compound has also been investigated for antifungal properties. Preliminary studies suggest that it may inhibit fungal growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways essential for fungal survival.
Anti-inflammatory and Anticancer Activities
The anti-inflammatory potential of this compound is linked to its ability to modulate specific enzyme activities involved in inflammatory pathways. It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Furthermore, its anticancer activity is being explored through in vitro studies that assess its effects on various cancer cell lines, indicating potential cytotoxic effects at certain concentrations .
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, altering their function and leading to therapeutic effects. For instance, it may inhibit enzymes associated with inflammatory responses or cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | Structure | Herbicide | Widely used in agriculture as a selective herbicide. |
| N-Phenethyl-N-(pyridin-2-ylmethyl)acetamide | Structure | Varies | Lacks the dichlorophenoxy group; different applications. |
| 2-(2,4-Dichlorophenoxy)-N-methylacetamide | Structure | Varies | Different substituents lead to varied biological profiles. |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Anticonvulsant Activity : A study on N-phenylacetamide derivatives indicated promising anticonvulsant activity in animal models, suggesting a potential pathway for developing new treatments for epilepsy .
- Antibacterial Evaluation : Research demonstrated that thiazole-containing derivatives exhibited significant antibacterial activity against plant pathogens, showcasing the importance of structural modifications in enhancing biological efficacy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain fluorinated derivatives exhibited improved metabolic stability and enhanced CNS penetration due to their lipophilic nature .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon backbone, with deuterated DMSO or CDCl3 as solvents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
How can researchers resolve contradictions in reported bioactivity data across different in vitro models?
Advanced Research Question
- Orthogonal assays : Validate Akt kinase inhibition (e.g., ELISA-based phosphorylation assays vs. cell proliferation assays) to confirm target engagement .
- Model validation : Use isogenic cell lines (e.g., Akt1-knockout vs. wild-type) to isolate compound-specific effects from off-target activity .
- Dose-response curves : Compare IC50 values across models to identify assay-specific variables (e.g., serum interference, incubation time) .
What computational strategies predict interactions with biological targets like kinases?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in Akt’s ATP-binding pocket, prioritizing hydrogen bonds with pyridinylmethyl groups .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) in GROMACS to assess conformational flexibility of the dichlorophenoxy moiety .
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinity differences between analogs .
How do the dichlorophenoxy and pyridinylmethyl groups influence chemical reactivity?
Basic Research Question
- Electrophilicity : The dichlorophenoxy group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic attacks .
- Steric effects : The pyridinylmethyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. Use bulky bases (e.g., KOtBu) to mitigate side reactions .
- Solubility : Pyridinylmethyl improves aqueous solubility at acidic pH, critical for in vitro assays .
What methodologies compare bioactivity with structural analogs?
Advanced Research Question
- SAR tables : Tabulate IC50 values against analogs (e.g., replacing dichlorophenoxy with fluorophenyl) to identify key pharmacophores .
- In vitro profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity over related kinases (PI3K, mTOR) .
- 3D-QSAR : CoMFA/CoMSIA models to correlate substituent electronegativity with potency .
What are recommended storage conditions to maintain stability?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid freeze-thaw cycles .
How to design experiments to elucidate metabolic pathways?
Advanced Research Question
- Liver microsomes : Incubate with NADPH-supplemented human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- CYP inhibition assays : Test CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interactions .
- Stable isotope tracing : Use 13C-labeled compound to track metabolic fate in hepatocyte cultures .
How to troubleshoot low yields during synthesis?
Basic Research Question
- Reagent purity : Ensure chloroacetyl chloride is freshly distilled to avoid hydrolysis .
- Catalyst optimization : Replace EDCI with DCC/DMAP for better coupling efficiency in polar solvents .
- Byproduct analysis : Use TLC (silica, UV visualization) to identify unreacted starting materials; adjust stoichiometry .
What advanced spectroscopic methods confirm conformational dynamics?
Advanced Research Question
- X-ray crystallography : Resolve crystal structure to analyze dihedral angles between dichlorophenoxy and pyridinylmethyl groups .
- 2D NMR : NOESY/ROESY to detect intramolecular interactions influencing bioactive conformations .
- Variable-temperature NMR : Monitor chemical shift changes to assess rotational barriers of the phenethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
